1-(4-fluorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrazole core, and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through nucleophilic substitution reactions, where the pyrazole intermediate reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl and pyridinylmethyl groups can enhance binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(4-BROMOPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(4-METHOXYPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness: 1-(4-FLUOROPHENYL)-3,5-DIMETHYL-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C17H17FN4O2S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H17FN4O2S/c1-12-17(25(23,24)20-11-14-4-3-9-19-10-14)13(2)22(21-12)16-7-5-15(18)6-8-16/h3-10,20H,11H2,1-2H3 |
InChI Key |
GWOMXCLIIVVTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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